tert-Butyl 2-iodo-6-azaspiro[3.4]octane-6-carboxylate
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Overview
Description
1,1-Dimethylethyl 2-iodo-6-azaspiro[34]octane-6-carboxylate is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl 2-iodo-6-azaspiro[3.4]octane-6-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of N-Boc-4-piperidone with trimethylsilyl iodide in the presence of a base such as sodium hydride. The reaction is carried out in an anhydrous solvent like dimethyl sulfoxide at low temperatures to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethylethyl 2-iodo-6-azaspiro[3.4]octane-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles, making it a versatile intermediate for further functionalization.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield deiodinated products.
Cyclization Reactions: The spirocyclic structure allows for unique cyclization reactions, leading to the formation of complex polycyclic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include azido derivatives, nitriles, oxo compounds, and deiodinated spirocyclic structures.
Scientific Research Applications
1,1-Dimethylethyl 2-iodo-6-azaspiro[3.4]octane-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1-Dimethylethyl 2-iodo-6-azaspiro[3.4]octane-6-carboxylate is primarily based on its ability to interact with biological targets through its spirocyclic structure. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
- 6-Azaspiro[2.5]octane-1-carboxylic acid, 1,1-dimethylethyl ester
- 1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid, 2-methyl-, 1,1-dimethylethyl ester
Uniqueness
1,1-Dimethylethyl 2-iodo-6-azaspiro[3.4]octane-6-carboxylate stands out due to the presence of the iodine atom, which provides unique reactivity and functionalization opportunities. This makes it a valuable intermediate in the synthesis of more complex molecules and potential drug candidates .
Properties
Molecular Formula |
C12H20INO2 |
---|---|
Molecular Weight |
337.20 g/mol |
IUPAC Name |
tert-butyl 2-iodo-6-azaspiro[3.4]octane-6-carboxylate |
InChI |
InChI=1S/C12H20INO2/c1-11(2,3)16-10(15)14-5-4-12(8-14)6-9(13)7-12/h9H,4-8H2,1-3H3 |
InChI Key |
VFHQGVWSBSEDAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC(C2)I |
Origin of Product |
United States |
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